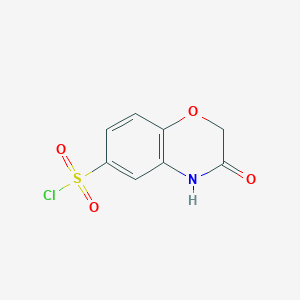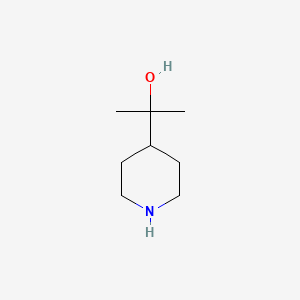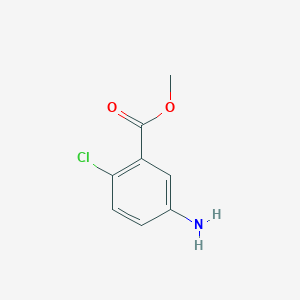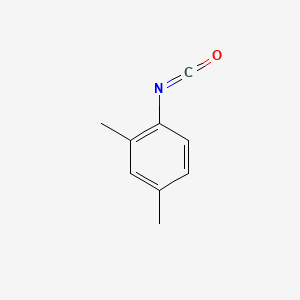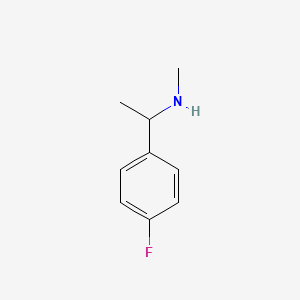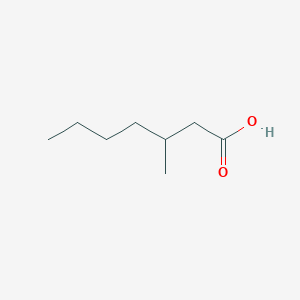
3-Methylheptanoic acid
Descripción general
Descripción
3-Methylheptanoic acid is an organic compound with the molecular formula C₈H₁₆O₂. It is a medium-chain fatty acid characterized by a methyl group attached to the third carbon of the heptanoic acid chain.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process starts with the preparation of sec-butyl crotonate, which is then reacted with a Grignard reagent (prepared from n-butyl bromide and magnesium turnings) in dry ether.
Fractional Crystallization: Another method involves the fractional crystallization of the salt of racemic this compound with (S)-α-methylbenzyl amine, followed by acidification.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Grignard reactions or other efficient synthetic routes that can be scaled up to meet industrial demands .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming ketones or aldehydes depending on the conditions and reagents used.
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride (SOCl₂) for converting the carboxyl group to an acyl chloride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound is studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including lubricants and plasticizers .
Safety and Hazards
When handling 3-Methylheptanoic acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
In the liver, medium-chain fatty acids undergo rapid oxidation to produce energy. They are less likely to be stored as fat because of their rapid metabolism .
Biochemical Pathways
Medium-chain fatty acids participate in the fatty acid oxidation pathway where they are broken down to produce acetyl-CoA, which then enters the citric acid cycle for further metabolism .
Result of Action
The rapid oxidation of medium-chain fatty acids in the liver produces ketone bodies, which can be used as an energy source by the brain and muscles .
Action Environment
The action of medium-chain fatty acids can be influenced by various factors such as diet, physiological state, and the presence of other nutrients .
Análisis Bioquímico
Biochemical Properties
3-Methylheptanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. This interaction is crucial for the activation of fatty acids, allowing them to participate in subsequent metabolic pathways. Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis in cells .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis . This modulation can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA synthetase, by binding to their active sites. These interactions result in alterations in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of approximately 1.24 days when exposed to hydroxyl radicals . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance lipid metabolism and improve energy homeostasis. At high doses, this compound can exhibit toxic effects, including liver damage and disruption of lipid homeostasis . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular stress and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It undergoes activation by acyl-CoA synthetase to form 3-methylheptanoyl-CoA, which can then enter the β-oxidation pathway for energy production . Additionally, this compound can be incorporated into triglycerides and phospholipids, influencing lipid storage and membrane composition. The compound also interacts with cofactors such as coenzyme A, which is essential for its activation and subsequent metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, this compound can be transported to specific organelles such as mitochondria and peroxisomes, where it undergoes metabolic processing . The distribution of this compound within cells is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich compartments.
Subcellular Localization
This compound is primarily localized in lipid-rich compartments within cells, such as lipid droplets and membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of acyl-CoA synthetase in mitochondria and peroxisomes facilitates the transport and activation of this compound in these organelles . This localization is crucial for its role in lipid metabolism and energy production.
Comparación Con Compuestos Similares
Heptanoic acid: Similar in structure but lacks the methyl group on the third carbon.
3-Methylhexanoic acid: Similar but with a shorter carbon chain.
3-Methyloctanoic acid: Similar but with a longer carbon chain.
Uniqueness: 3-Methylheptanoic acid is unique due to its specific chain length and the position of the methyl group, which confer distinct chemical and physical properties. These properties can influence its reactivity and applications compared to other similar compounds .
Propiedades
IUPAC Name |
3-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVESMWJFKVAFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972894 | |
| Record name | 3-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57403-74-4 | |
| Record name | 3-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known applications of 3-Methylheptanoic acid?
A1: this compound serves as a key intermediate in the synthesis of various compounds. For instance, it's a racemic analog of pheromones found in Hesperophylax occidentalis (a caddisfly) and Coleoptera scarabaeidae (a beetle family). [, ]
Q2: Are there any specific structural requirements for substrates interacting with the αβ-dihydroxyacid dehydratase enzyme, particularly concerning this compound and its derivatives?
A2: Research shows that the αβ-dihydroxyacid dehydratase enzyme exhibits substrate specificity. While (2RS,3SR)-2,3-Dihydroxybutanoic acid shows comparable dehydration rates to the natural substrate (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, the enzyme's activity significantly decreases with increasing alkyl chain length at the C-3 position. For instance, acids possessing a propyl group at C-3 display reduced activity, while those with an n-butyl substituent, like this compound derivatives, exhibit almost no activity. This suggests a size limitation within the enzyme's binding site. []
Q3: How can this compound be synthesized effectively?
A3: An improved synthesis method involves a two-step process. First, crotonic acid reacts with sec-butyl alcohol, protecting the carbonyl group and forming sec-butyl crotonate. This intermediate then undergoes a Grignard reaction with n-butylmagnesium bromide, yielding sec-butyl 3-methylheptanoate. Finally, alkaline hydrolysis of the ester produces the desired this compound. This method is appreciated for its novelty and high product purity. [, ] Alternative synthetic routes utilize chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone to produce both (R) and (S) enantiomers of this compound. []
Q4: What analytical techniques are employed to confirm the structure and purity of this compound after synthesis?
A4: The structure of this compound and its intermediates are confirmed using spectroscopic techniques such as ¹H NMR and IR spectroscopy. These techniques provide information on the specific hydrogen environments and functional groups present within the molecule, respectively. []
Q5: Can this compound isomers be separated effectively, and what techniques are used?
A5: Yes, isomers of branched perfluoroalkyl compounds, including perfluoro-3-methylheptanoic acid (P3FOA) alongside other structural isomers like P4FOA and P5FOA, can be separated using Supercritical Fluid Chromatography coupled with Time-of-Flight Mass Spectrometry (SFC-TOF-MS). This technique utilizes a cellulose tris (4-methylbenzoate) stationary phase and a mobile phase consisting of MeOH/H2O (5%)/ NH4HCO2 (10 mM)/CO2 for rapid baseline separation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)
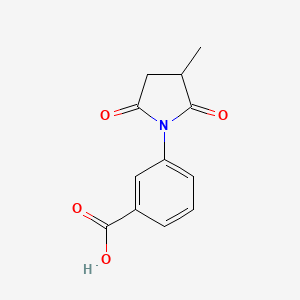
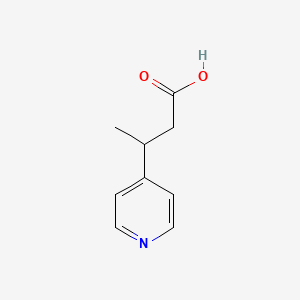
![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)
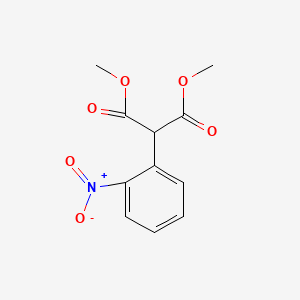
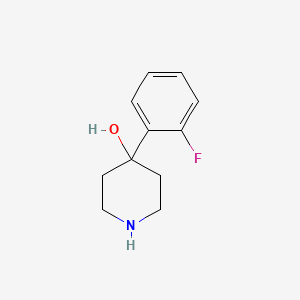
![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
